2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid
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Overview
Description
2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms. It is a derivative of thiophene, a five-membered aromatic ring with one sulfur atom. The presence of the trifluoromethyl group and the carboxylic acid functional group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid can be achieved through several methods. Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(trifluoromethyl)thiophene-5-carboxylic acid
- 2-Amino-4-(trifluoromethyl)thiophene-3-carboxylic acid
- 2-Amino-5-(difluoromethyl)thiophene-3-carboxylic acid
Uniqueness
2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid group on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H4F3NO2S |
---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
2-amino-5-(trifluoromethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)3-1-2(5(11)12)4(10)13-3/h1H,10H2,(H,11,12) |
InChI Key |
ACUZEVUVWFRJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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